molecular formula C6H14O2 B1277289 2-Propylpropane-1,3-diol CAS No. 2612-28-4

2-Propylpropane-1,3-diol

Cat. No.: B1277289
CAS No.: 2612-28-4
M. Wt: 118.17 g/mol
InChI Key: FZHZPYGRGQZBCV-UHFFFAOYSA-N
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Description

2-Propylpropane-1,3-diol, also known as 2-propyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is used in various chemical syntheses and has applications in different scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Propylpropane-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of acetal-like and phosphacyclic lipids . It interacts with enzymes such as chlorobis(diethylamino)phosphine, which phosphorylates the compound to form intermediate phosphorodiamidites . These intermediates can undergo further oxidation, sulfurization, or selenization to produce various lipid derivatives . The interactions of this compound with these enzymes and biomolecules are crucial for the formation of complex lipid structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of acetal-like and phosphacyclic lipids, which are important components of cell membranes . These lipids play a role in cell signaling and membrane fluidity, impacting overall cell function. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules . It can act as a substrate for enzymes involved in lipid synthesis, leading to the formation of complex lipid structures . The compound may also inhibit or activate specific enzymes, altering metabolic pathways and gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under normal conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the synthesis of lipids and other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid synthesis and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid synthesis . It interacts with enzymes such as chlorobis(diethylamino)phosphine, leading to the formation of intermediate phosphorodiamidites and other lipid derivatives . These interactions are crucial for the regulation of metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is essential for its role in lipid synthesis and other metabolic processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . These organelles are involved in lipid synthesis and modification, making them key sites for the compound’s activity . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylpropane-1,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2-methyl-2-pentene-1,5-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 2-methyl-2-pentene-1,5-diol. The process involves the use of a hydrogenation reactor where the diol is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propylpropane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propyl-1,3-propanediol: This compound has a similar structure but with a methyl group instead of a propyl group.

    1,3-Butanediol: Another diol with a shorter carbon chain.

    1,4-Butanediol: A diol with a different carbon chain arrangement.

Uniqueness

2-Propylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its propyl group provides different reactivity and solubility characteristics compared to other diols, making it valuable in specialized applications .

Properties

IUPAC Name

2-propylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZPYGRGQZBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427342
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-28-4
Record name 2-Propyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-propyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-Propylpropane-1,3-diol and its derivatives?

A1: this compound is a branched diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. It serves as a versatile building block for synthesizing various derivatives, including acetal-like lipids and phosphacyclic lipids. [, ] These derivatives are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q2: How is this compound used in the synthesis of novel lipids?

A2: Researchers have utilized this compound as a starting material to create new acetal-like and phosphacyclic lipids. [, ] The process involves reacting the triol with aldehydes to form acetals, which are then phosphorylated and further modified through oxidation, sulfurization, or selenization. This synthetic route highlights the compound's versatility in designing novel lipid structures with potential applications in various fields.

Q3: What insights do thermodynamic studies provide about this compound's behavior in aqueous solutions?

A3: Studies investigating the partial molar volumes and isentropic compressions of this compound and related branched diols in water offer valuable insights into their hydration behavior and interactions with water molecules. [] These thermodynamic parameters, derived from density and speed of sound measurements, help understand the structural arrangements and molecular interactions within these aqueous solutions.

Q4: Are there any analytical methods utilizing this compound derivatives?

A4: Yes, a method for assaying the drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) utilizes the formation of phenylboronates with its hydrolyzed 1,3-diol. [] This method highlights the application of this compound derivatives in analytical chemistry, specifically in drug analysis using techniques like gas-liquid chromatography.

Q5: How do the structural variations within a series of branched diols, including this compound, influence their thermodynamic properties in aqueous solutions?

A5: Research has shown that the structure of branched diols, including this compound and its analogs, significantly impacts their standard molar volumes and isentropic compressions in water. [] Analyzing these relationships provides insights into the influence of alkyl chain length and branching on the hydration properties and interactions of these diols within aqueous environments.

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